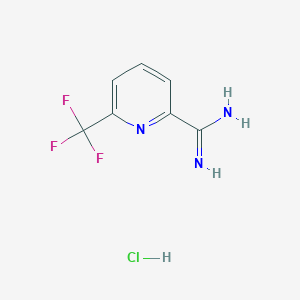

6-(Trifluoromethyl)picolinimidamide hydrochloride

Vue d'ensemble

Description

“6-(Trifluoromethyl)picolinimidamide hydrochloride” is a chemical compound with the CAS Number: 264884-49-3. It has a molecular weight of 225.6 and its molecular formula is C7H7ClF3N3 . It is a solid substance .

Synthesis Analysis

A common method to synthesize “6-(Trifluoromethyl)picolinimidamide hydrochloride” involves reacting 6-aminomethylpyridine with trifluoroacetic anhydride, followed by a reaction with hydrochloric acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F3N3.ClH/c8-7(9,10)5-3-1-2-4(13-5)6(11)12;/h1-3H,(H3,11,12);1H and the InChI key is BAMQEGGOZPSBEX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a white solid that is soluble in water and common organic solvents like ethanol and dimethylformamide (DMF) . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Bonacorso et al. (2003) described the synthesis of trifluoromethylated 4,5-dihydro-1H-1-picolinoylpyrazoles, which could have potential applications in organic chemistry and medicinal research (Bonacorso et al., 2003).

Complex Formation and Structural Analysis

- Kawade et al. (2011) synthesized and characterized cobalt(II) picolinate complexes, providing insights into the physicochemical properties and potential applications in the field of coordination chemistry (Kawade et al., 2011).

Antiviral Activity

- Huang et al. (2017) discussed the synthesis of novel diaryltriazines with a picolinonitrile moiety, showing potent HIV-1 RT inhibitory activities. This research highlights the potential pharmaceutical applications of compounds related to 6-(Trifluoromethyl)picolinimidamide hydrochloride (Huang et al., 2017).

Organic Light Emitting Diodes (OLEDs)

- Baranoff et al. (2012) investigated the degradation of phosphorescent dopants for OLEDs and its application in synthesizing tris-heteroleptic iridium(III) complexes. This study provides insights into the applications of picolinimidamide derivatives in the field of materials science (Baranoff et al., 2012).

Polymer Science

- Myung et al. (2004) described the synthesis and characterization of polyimides from novel dianhydride monomers, including compounds related to 6-(Trifluoromethyl)picolinimidamide hydrochloride. This research contributes to the development of new materials in polymer science (Myung et al., 2004).

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

Mécanisme D'action

Chemical Properties

6-(Trifluoromethyl)picolinimidamide hydrochloride is an organic compound . It appears as a white solid, and the common crystalline form is anhydrous . It is soluble in water and common organic solvents such as ethanol and dimethylformamide (DMF) .

Uses

This compound has certain application value in the field of organic synthesis . It can be used as a catalyst for various organic synthesis reactions such as the Romanoff reaction, acylation reaction, and condensation reaction . It can also be used as an advanced intermediate for the synthesis of other organic compounds, such as optically active compounds and pesticides .

Synthesis

A common method for preparing 6-(Trifluoromethyl)picolinimidamide hydrochloride involves first reacting 6-aminomethylpyridine with trifluoroacetic anhydride, and then reacting with hydrochloric acid to obtain the product .

Safety Information

Under normal operations, 6-(Trifluoromethyl)picolinimidamide hydrochloride is generally safe . Like any chemical substance, appropriate safety operating procedures should be followed . Operations should be carried out in a well-ventilated place and inhalation of dust or solution should be avoided . Contact with skin and eyes should be avoided, and ingestion should be prevented .

Propriétés

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-3-1-2-4(13-5)6(11)12;/h1-3H,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMQEGGOZPSBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704316 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

264884-49-3 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

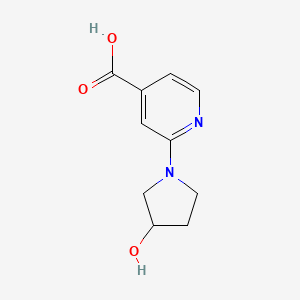

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)